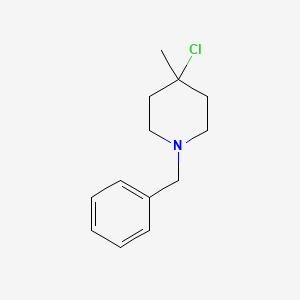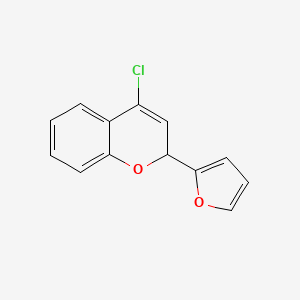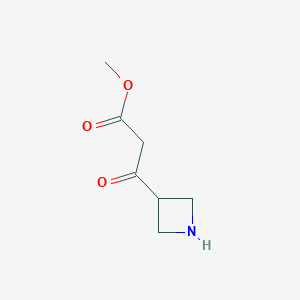
1-Benzyl-4-chloro-4-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-chloro-4-methylpiperidine is an organic compound with the molecular formula C13H18ClN. It belongs to the class of piperidine derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis . This compound is characterized by a piperidine ring substituted with a benzyl group, a chlorine atom, and a methyl group.
Méthodes De Préparation
The synthesis of 1-Benzyl-4-chloro-4-methylpiperidine typically involves the reaction of 4-chloro-4-methylpiperidine with benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Benzyl-4-chloro-4-methylpiperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Benzyl-4-chloro-4-methylpiperidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers use it to study the interactions of piperidine derivatives with biological targets, aiding in the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-chloro-4-methylpiperidine involves its interaction with specific molecular targets, such as neurological receptors. The compound’s structure allows it to bind to these receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Benzyl-4-chloro-4-methylpiperidine can be compared with other piperidine derivatives, such as:
1-Benzylpiperidine: Lacks the chlorine and methyl substituents, leading to different chemical properties and reactivity.
4-Chloro-4-methylpiperidine: Lacks the benzyl group, affecting its biological activity and applications.
1-Benzyl-4-methylpiperidine: Lacks the chlorine atom, resulting in different reactivity in substitution reactions.
Propriétés
Formule moléculaire |
C13H18ClN |
|---|---|
Poids moléculaire |
223.74 g/mol |
Nom IUPAC |
1-benzyl-4-chloro-4-methylpiperidine |
InChI |
InChI=1S/C13H18ClN/c1-13(14)7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
Clé InChI |
OKVMFVCODGZFQS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCN(CC1)CC2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13948358.png)



![2-(Chloromethyl)-6-isopropyl-6-azaspiro[3.4]octane](/img/structure/B13948370.png)


![Methyl 4,5-dihydro-7-methyl-4-oxo-3H-pyrrolo[3,2-d]pyrimidine-3-acetate](/img/structure/B13948393.png)

![7-Oxabicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B13948400.png)
![7-Benzylbicyclo[4.1.0]hepta-1,3,5-triene-7-carbonitrile](/img/structure/B13948407.png)


